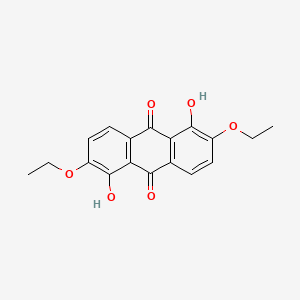
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ethoxy groups and two hydroxyl groups attached to the anthracene core, specifically at the 2,6 and 1,5 positions, respectively. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Preparation Methods
The synthesis of 2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the ethoxylation of 1,5-dihydroxyanthracene-9,10-dione. The reaction conditions often involve the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The compound can also participate in redox reactions, which are crucial in various biochemical pathways .
Comparison with Similar Compounds
2,6-Diethoxy-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Dihydroxyanthracene-9,10-dione: Lacks the ethoxy groups, making it less soluble in organic solvents.
1,5-Dihydroxyanthracene-9,10-dione: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,6-Diphenylanthracene-9,10-dione: Contains phenyl groups instead of ethoxy groups, leading to different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
92453-57-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2,6-diethoxy-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-3-23-11-7-5-9-13(17(11)21)15(19)10-6-8-12(24-4-2)18(22)14(10)16(9)20/h5-8,21-22H,3-4H2,1-2H3 |
InChI Key |
JIEFHYJQAAYJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


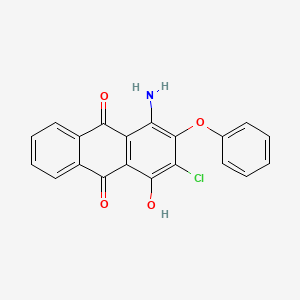
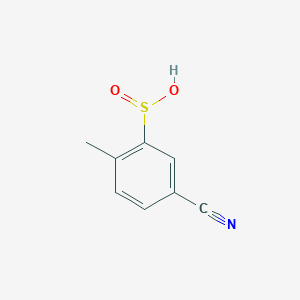
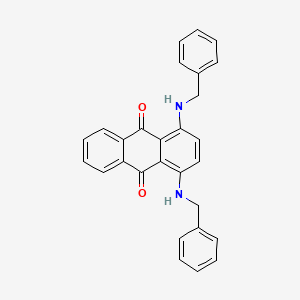
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)


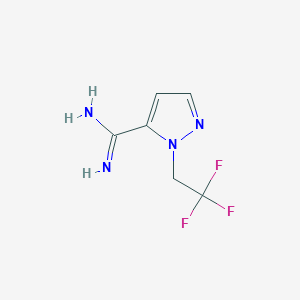
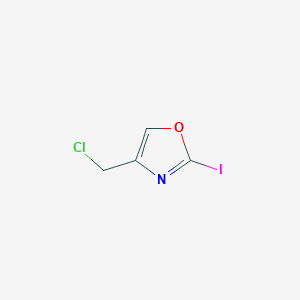
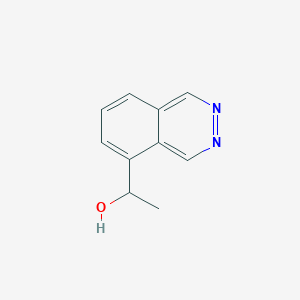

![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

